2-Amino-1-(thiomorpholin-4-yl)propan-1-one hydrochloride

Description

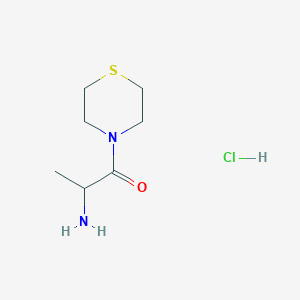

2-Amino-1-(thiomorpholin-4-yl)propan-1-one hydrochloride is a thiomorpholine-containing derivative characterized by a ketone group attached to a propan-1-one backbone and an amino group at the second carbon. The thiomorpholine ring (a sulfur-containing six-membered heterocycle) distinguishes it from morpholine analogs. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and metabolic pathways. Its synthesis typically involves coupling thiomorpholine with an amino-propanone precursor under acidic conditions, yielding the hydrochloride salt for enhanced stability and solubility .

Properties

IUPAC Name |

2-amino-1-thiomorpholin-4-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2OS.ClH/c1-6(8)7(10)9-2-4-11-5-3-9;/h6H,2-5,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTWDQIRKQOTPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCSCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(thiomorpholin-4-yl)propan-1-one hydrochloride typically involves the reaction of thiomorpholine with an appropriate amino acid derivative. One common method involves the reaction of thiomorpholine with 2-bromo-1-aminopropane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(thiomorpholin-4-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiomorpholine derivatives.

Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Amino-1-(thiomorpholin-4-yl)propan-1-one hydrochloride serves as a building block in the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of thiomorpholine can inhibit bacterial growth, suggesting applications in developing new antibiotics.

- Anticancer Activity : Preliminary investigations indicate that the compound may interfere with cell signaling pathways associated with cancer proliferation.

Medicine

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its mechanism of action may involve modulation of enzyme activity or receptor interactions, making it a candidate for treatments targeting metabolic disorders and cancer.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in specific chemical reactions. Its unique properties allow for innovative approaches to material science and chemical engineering.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of thiomorpholine exhibited significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the thiomorpholine structure could enhance potency against resistant strains.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell growth presents opportunities for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Amino-1-(thiomorpholin-4-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiomorpholine vs. Morpholine Derivatives

- 4-Glycylmorpholine Hydrochloride (2-Amino-1-(morpholin-4-yl)ethanone hydrochloride, CAS 24152-96-3): Structural Difference: Replaces the thiomorpholine ring with a morpholine (oxygen-containing) ring. Physicochemical Impact: The oxygen atom in morpholine increases polarity compared to the sulfur atom in thiomorpholine, reducing lipophilicity (logP ~0.5 vs. ~1.2 for thiomorpholine analog). Biological Relevance: Morpholine derivatives are often used as intermediates in antibiotics and kinase inhibitors, while thiomorpholine analogs may exhibit enhanced blood-brain barrier penetration due to higher lipophilicity .

Substituent Variations on the Propanone Backbone

- (S)-2-Amino-1-(3,3,4,4-tetrafluoropyrrolidin-1-yl)propan-1-one Hydrochloride: Structural Difference: Substitutes thiomorpholine with a tetrafluoropyrrolidine ring. Impact: Fluorination increases metabolic stability and electronegativity, making it a candidate for DPP-IV inhibitors (e.g., antidiabetic agents). The melting point (>250°C) indicates higher crystalline stability compared to the thiomorpholine analog (predicted mp ~200–220°C) .

- 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one Dihydrochloride (CAS 2059941-87-4): Structural Difference: Replaces thiomorpholine with a pyrazole ring. Impact: Pyrazole-containing analogs are prevalent in antiviral and anti-inflammatory agents. The dihydrochloride form improves aqueous solubility (≥50 mg/mL in water) compared to the mono-hydrochloride thiomorpholine derivative .

Aromatic vs. Heterocyclic Substituents

- 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride (CAS 456-00-8): Structural Difference: Replaces thiomorpholine with a fluorophenyl group. Impact: The fluorophenyl moiety enhances π-π stacking interactions in receptor binding, commonly seen in antipsychotic drugs. However, it reduces solubility in polar solvents compared to thiomorpholine derivatives .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Heterocycle/Substituent | Melting Point (°C) | Solubility (H2O) | Key Applications |

|---|---|---|---|---|

| 2-Amino-1-(thiomorpholin-4-yl)propan-1-one HCl | Thiomorpholine | ~200–220 (pred.) | 20–30 mg/mL | Neurological research |

| 4-Glycylmorpholine HCl | Morpholine | 195–198 | 15–25 mg/mL | Antibiotic intermediates |

| (S)-2-Amino-1-(3,3,4,4-tetrafluoropyrrolidin-1-yl)propan-1-one HCl | Tetrafluoropyrrolidine | >250 | 10–15 mg/mL | DPP-IV inhibitors |

| 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone diHCl | Pyrazole | 245–250 | ≥50 mg/mL | Antiviral agents |

Implications for Drug Development

Thiomorpholine derivatives balance lipophilicity and solubility, making them suitable for CNS-targeted therapies. In contrast, fluorinated pyrrolidines excel in metabolic stability for chronic treatments (e.g., diabetes), while pyrazole analogs leverage solubility for injectable formulations. Morpholine derivatives remain staples in antibiotic synthesis but lack the versatility of sulfur-containing analogs .

Biological Activity

2-Amino-1-(thiomorpholin-4-yl)propan-1-one hydrochloride is a compound with significant potential in pharmacology, particularly in the context of neurological and psychiatric disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thiomorpholine ring which contributes to its biological properties. Below is a summary of its structural characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H14N2OS |

| SMILES | CC(C(=O)N1CCSCC1)N |

| InChI | InChI=1S/C7H14N2OS/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5,8H2,1H3 |

Research indicates that this compound acts as an inhibitor of various neurotransmitter uptake mechanisms, particularly dopamine (DA) and norepinephrine (NE). It has been shown to function as a noncompetitive antagonist at the α4β2 nicotinic acetylcholine receptor (nAChR), which is crucial for its effects on nicotine dependence and potential antidepressant activity .

Neurotransmitter Uptake Inhibition

Studies have demonstrated that this compound inhibits the uptake of DA and NE with significant potency. For instance, it has been reported to have an IC50 value of approximately 3.3 μM for α4β2-nAChRs, comparable to other established compounds in this class .

Antinociceptive Effects

In vivo studies have indicated that this compound exhibits antinociceptive properties. It effectively antagonizes nicotine-induced analgesia in tail-flick tests, suggesting its potential utility in pain management strategies .

Potential for Treating Nicotine Dependence

The ability of this compound to modulate neurotransmitter systems makes it a candidate for treating nicotine dependence. Its higher potency compared to some existing treatments suggests that it could be developed as a new pharmacotherapeutic agent .

Case Studies

A notable study involved the synthesis and evaluation of various analogues of this compound. These analogues were assessed for their ability to inhibit monoamine uptake and their efficacy in behavioral models related to nicotine dependence. The results indicated that certain analogues had enhanced potency compared to the parent compound, highlighting the importance of structural modifications in optimizing therapeutic effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-1-(thiomorpholin-4-yl)propan-1-one hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Mannich base reactions or nucleophilic substitution between thiomorpholine and α-aminoketone precursors. For example, analogous compounds like 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride are synthesized via condensation of substituted acetophenones with amines under acidic conditions . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of ketone to amine), temperature (60–80°C), and solvent (e.g., ethanol or dichloromethane). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) is critical for removing unreacted thiomorpholine and byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the presence of thiomorpholine (δ ~2.8–3.5 ppm for S-CH₂ groups) and the α-aminoketone moiety (δ ~5.2 ppm for NH₂ and ~200 ppm for carbonyl carbon) .

- X-ray crystallography : SHELX software (e.g., SHELXL-2018) resolves crystal packing and hydrogen-bonding networks. For disordered structures (common in thiomorpholine derivatives), use PART instructions and restraints for anisotropic refinement .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₈H₁₅ClN₂OS).

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, methanol) due to hydrochloride salt formation. Partition coefficients (logP) can be estimated via HPLC with C18 columns .

- Stability : Hydrolytically sensitive; store at 2–8°C in desiccators. Thermal degradation analysis (TGA/DSC) shows decomposition above 260°C .

Advanced Research Questions

Q. How can X-ray crystallography address challenges in resolving structural disorder or twinning in thiomorpholine derivatives?

- Methodological Answer : For twinned crystals (e.g., pseudo-merohedral twinning), use SHELXL’s TWIN/BASF commands with HKLF5 data. For disorder in the thiomorpholine ring, apply SUMP restraints and free variables for occupancy refinement. High-resolution data (≤0.8 Å) improves anisotropic displacement parameter (ADP) modeling . Example workflow:

Data collection at 100 K with synchrotron radiation.

Structure solution via SHELXD (dual-space algorithm).

Refinement with SHELXL using ISOR/DELU restraints for thermal motion .

Q. How should researchers resolve contradictions between experimental spectroscopic data and computational (DFT/NMR) predictions for this compound?

- Methodological Answer :

- NMR discrepancies : Compare experimental shifts (in D₂O) with DFT-calculated shifts (GIAO method, B3LYP/6-311+G(d,p)). Adjust for solvent effects (PCM model) and proton exchange .

- IR/Raman : Assign vibrational modes (e.g., C=O stretch at ~1680 cm⁻¹) using frequency calculations scaled by 0.96–0.98.

Q. What experimental designs are recommended for assessing biological activity while mitigating toxicity risks?

- Methodological Answer :

- In vitro assays : Use HEK293 or HepG2 cells for cytotoxicity screening (IC₅₀ via MTT assay). Include positive controls (e.g., doxorubicin) and negative controls (vehicle-only).

- Toxicokinetics : Monitor metabolite formation (e.g., thiomorpholine-S-oxide) via LC-MS/MS. Reference acute toxicity data from structurally related compounds (e.g., LD₅₀ of 150 mg/kg in mice for a brominated analog) .

Q. How can stability studies under varying pH and temperature conditions be systematically designed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.